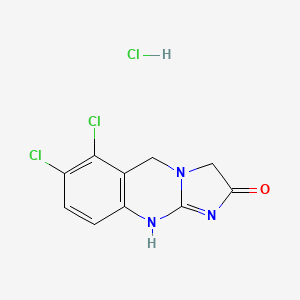

Hidrocloruro de anagrelida

Descripción general

Descripción

El Hidrocloruro de Anagrelida es un compuesto farmacéutico utilizado principalmente para el tratamiento de la trombocitosis esencial, una condición caracterizada por la sobreproducción de plaquetas sanguíneas. Este compuesto es conocido por su capacidad para reducir los recuentos elevados de plaquetas y mitigar el riesgo de eventos tromboembólicos. Se comercializa bajo varios nombres comerciales, incluyendo Agrylin y Xagrid .

Aplicaciones Científicas De Investigación

El Hidrocloruro de Anagrelida tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como un compuesto modelo para estudiar agentes reductores de plaquetas.

Biología: Investigado por sus efectos sobre la maduración de megacariocitos y la producción de plaquetas.

Medicina: Principalmente utilizado para tratar la trombocitosis esencial y la leucemia mieloide crónica.

Industria: Utilizado en la industria farmacéutica para la producción de medicamentos reductores de plaquetas.

Mecanismo De Acción

El Hidrocloruro de Anagrelida ejerce sus efectos al inhibir la fosfodiesterasa de nucleótidos cíclicos y la liberación de ácido araquidónico de la fosfolipasa. Esta inhibición interrumpe la fase postmitótica de la maduración de megacariocitos, lo que lleva a una reducción en la producción de plaquetas. El compuesto también suprime la expresión de factores de transcripción necesarios para la síntesis de plaquetas .

Compuestos Similares:

Hidroxiurea: Otro agente reductor de plaquetas utilizado para indicaciones similares.

Busulfán: Utilizado en el tratamiento de la leucemia mieloide crónica y otros trastornos mieloproliferativos.

Comparación:

En conclusión, el this compound es un compuesto vital en el tratamiento de la trombocitosis esencial y otras afecciones relacionadas. Su mecanismo de acción único y sus diversas aplicaciones lo convierten en un activo valioso tanto en entornos clínicos como de investigación.

Análisis Bioquímico

Biochemical Properties

Anagrelide hydrochloride interacts with various biomolecules to exert its effects. It is known to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . This inhibition disrupts the post-mitotic phase of megakaryocyte development, resulting in a reduction in their size and ploidy .

Cellular Effects

Anagrelide hydrochloride has a significant impact on cellular processes. It decreases platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . This effect is reflected in reduced platelet counts within 7 to 14 days of administration .

Molecular Mechanism

Anagrelide hydrochloride exerts its effects at the molecular level through several mechanisms. It is a potent inhibitor of phosphodiesterase-II . It also inhibits PDE-3 and phospholipase A2 . These inhibitions disrupt the maturation of platelets from megakaryocytes .

Temporal Effects in Laboratory Settings

The effects of Anagrelide hydrochloride change over time in laboratory settings. The drug has a relatively short residence time in the body, necessitating twice or four times daily dosing . The pharmacological effect of Anagrelide hydrochloride therapy, which relies on a gradual suppression of platelet-producing cells, may take 7 to 14 days to be reflected in reduced platelet counts .

Dosage Effects in Animal Models

In animal models, the effects of Anagrelide hydrochloride vary with different dosages. For instance, in rats, a higher incidence of uterine adenosarcoma was observed at dose levels 174 times human AUC exposure .

Metabolic Pathways

Anagrelide hydrochloride is involved in several metabolic pathways. It is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) .

Transport and Distribution

It is known that the drug is primarily eliminated through the urine, with less than 1% of the drug being eliminated unchanged .

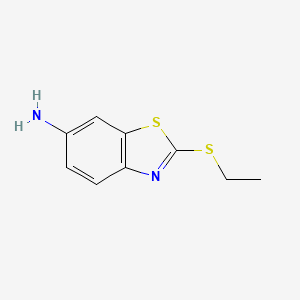

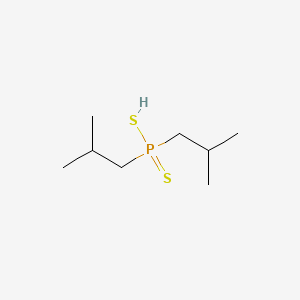

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Hidrocloruro de Anagrelida implica varios pasos:

- Preparación de alcohol 2,3-diclorobencílico.

- Conversión a alcohol 2,3-dicloro-6-nitrobencílico.

- Formación de cloruro de 2,3-dicloro-6-nitril-bencilo.

- Síntesis de clorhidrato de éster etílico de N-(2,3-dicloro-6-nitrobencil) glicina.

- Reducción a éster etílico de N-(6-amino-2,3-diclorobencil) glicina.

- Formación del producto crudo de this compound.

- Purificación final para obtener this compound .

Métodos de Producción Industrial: Un método industrial mejorado implica preparar una suspensión de la base de Anagrelida en un alcohol, calentar, agregar agua, acidificar, refluir, enfriar, filtrar y secar para obtener cristales de monohidrato de this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Hidrocloruro de Anagrelida se somete a diversas reacciones químicas, incluyendo:

Oxidación: Implica la conversión del compuesto a su forma oxidada.

Reducción: Reducción de grupos nitro a grupos amino durante la síntesis.

Sustitución: Los átomos de cloro en el anillo bencílico pueden ser sustituidos por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Utiliza agentes oxidantes como el ácido nítrico.

Reducción: Emplea agentes reductores como el hidrógeno gaseoso en presencia de un catalizador.

Sustitución: Implica reactivos como el hidróxido de sodio y otros nucleófilos.

Productos Principales:

Oxidación: Produce derivados oxidados de Anagrelida.

Reducción: Genera derivados amino.

Sustitución: Resulta en derivados bencílicos sustituidos

Comparación Con Compuestos Similares

Hydroxyurea: Another platelet-reducing agent used for similar indications.

Busulfan: Used in the treatment of chronic myeloid leukemia and other myeloproliferative disorders.

Comparison:

Hydroxyurea: While effective, it has potential leukemogenic effects with long-term use.

Busulfan: Anagrelide Hydrochloride has a better response rate and is better tolerated compared to Busulfan.

Propiedades

IUPAC Name |

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWRQCIPWUCNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58579-51-4 | |

| Record name | Anagrelide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58579-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagrelide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058579514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANAGRELIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ANAGRELIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANAGRELIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNS4435G39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

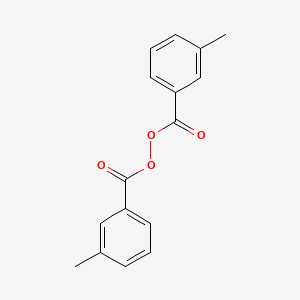

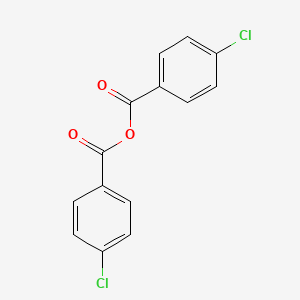

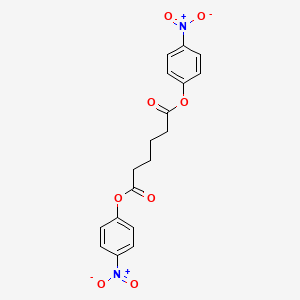

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

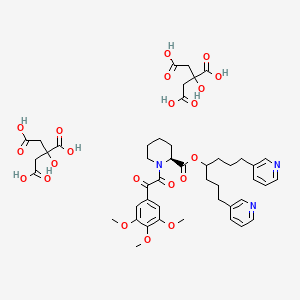

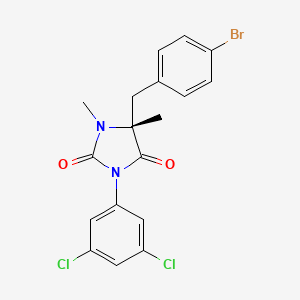

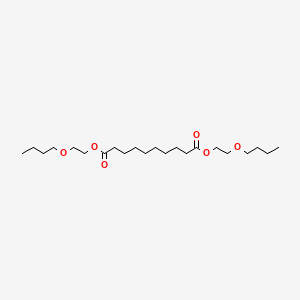

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.